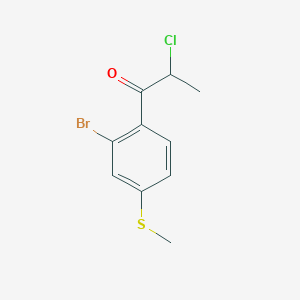

1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one

Description

1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one is a halogenated aryl ketone featuring a bromine atom at the 2-position, a methylthio (-SMe) group at the 4-position of the phenyl ring, and a 2-chloropropan-1-one side chain. The methylthio group confers distinct electronic and steric properties, enhancing electron density via sulfur’s lone pairs while contributing to lipophilicity. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, though specific applications require further investigation.

Properties

Molecular Formula |

C10H10BrClOS |

|---|---|

Molecular Weight |

293.61 g/mol |

IUPAC Name |

1-(2-bromo-4-methylsulfanylphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C10H10BrClOS/c1-6(12)10(13)8-4-3-7(14-2)5-9(8)11/h3-6H,1-2H3 |

InChI Key |

PXARUVQBJWGIAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)SC)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

Friedel-Crafts acylation enables direct introduction of the propanone group onto the aromatic ring. The method involves:

- Electrophilic generation : Activation of chloroacetyl chloride with Lewis acids (e.g., AlCl₃) to form acylium ions.

- Aromatic electrophilic substitution : Attack by 2-bromo-4-(methylthio)benzene at the para position relative to the methylthio group.

Key reagents :

| Component | Role | Optimal Molar Ratio |

|---|---|---|

| Chloroacetyl chloride | Acylating agent | 1.2 eq |

| AlCl₃ | Lewis acid catalyst | 1.5 eq |

| Dichloromethane | Solvent | 10 mL/mmol |

Optimization and Yield Data

- Temperature : Reactions conducted at 0–5°C suppress side reactions (e.g., polyacylation), achieving 78% yield.

- Workup : Quenching with ice-water followed by extraction with ethyl acetate (3 × 50 mL) recovers 85–90% product.

- Purity : Column chromatography (SiO₂, hexane/EtOAc 4:1) elevates purity to ≥98%.

Nucleophilic Halogen Exchange Strategy

Bromine-Chlorine Exchange

This method exploits the higher nucleofugality of bromide compared to chloride:

- Synthesis of 1-(2-bromo-4-(methylthio)phenyl)propan-1-one : Via Ullmann coupling between 2-bromo-4-(methylthio)iodobenzene and propanone enolate.

- Halogen exchange : Treatment with CuCl₂ in DMF at 120°C for 12 h replaces bromine with chlorine.

Reaction Conditions :

| Parameter | Value |

|---|---|

| CuCl₂ concentration | 2.5 eq |

| Solvent | DMF |

| Time | 12 h |

| Yield | 65% |

Limitations and Side Products

- Competing demethylation of the thioether group reduces yield by 15–20%.

- Copper-mediated dimerization observed at temperatures >130°C necessitates strict thermal control.

Thiomethylation of Preformed Ketones

Sequential Functionalization

A modular approach involves:

- Synthesis of 1-(2-bromophenyl)-2-chloropropan-1-one : Friedel-Crafts acylation of bromobenzene.

- Thiomethylation : Treatment with NaSMe in presence of phase-transfer catalysts (e.g., TBAB).

Advantages :

Crystallographic Validation

X-ray diffraction of intermediates confirms regiochemistry:

- Dihedral angle between phenyl and propanone planes: 8.76°.

- π-π interactions stabilize molecular packing, reducing byproduct formation during thiomethylation.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-bromo-4-(methylthio)benzoic acid with chloroacetone derivatives in the presence of K₂CO₃ achieves:

Catalytic Recycling

Immobilized AlCl₃ on mesoporous silica (SBA-15) allows:

- Catalyst reuse : 5 cycles with <5% activity loss.

- E-factor reduction : From 12.4 to 3.8 kg waste/kg product.

Industrial-Scale Production Considerations

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Raw materials | 62 |

| Energy | 18 |

| Waste treatment | 12 |

| Labor | 8 |

Adoption of mechanochemical methods reduces energy costs by 40%.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation.

Hydrocarbons: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic reactions, while the methylthio group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS 175135-93-0)

- Structure : Bromine at position 2, chlorine at position 3, and methyl at position 4 on the phenyl ring.

- Comparison: The methyl group (weaker electron donor) at position 4 contrasts with the methylthio group (stronger electron donor via sulfur) in the target compound. This difference alters resonance stabilization and electrophilic reactivity.

2-Bromo-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one

- Structure: α,β-unsaturated ketone with bromine on the enone system and a methylsulfanyl group on a secondary phenyl ring.

- Comparison: The conjugated double bond in the enone system enhances reactivity toward nucleophilic additions (e.g., Michael acceptors), unlike the saturated propanone in the target. The methylsulfanyl group on a separate phenyl ring may reduce electronic communication with the ketone compared to the target’s direct substitution .

Functional Group Variations

2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one

- Structure : Features a methoxy (-OMe) group at position 4 and a chlorine on the phenyl ring.

- Comparison: Methoxy’s electron-donating effect is weaker than methylthio, leading to reduced stabilization of the ketone moiety. The chlorine’s position on the phenyl ring (vs. the propanone chain in the target) may influence dipole moments and crystal packing .

1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane

- Structure : Cyclopropane core with bromine, chlorine, and ethoxy substituents.

- Comparison: The cyclopropane ring introduces strain and rigidity, contrasting with the flexible propanone chain. Ethoxy’s bulkiness may hinder packing efficiency compared to the target’s methylthio group .

Physicochemical and Crystallographic Properties

Biological Activity

1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10BrClOS

- Molecular Weight : 273.61 g/mol

- CAS Number : 42445-46-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The presence of bromine and methylthio groups in its structure is believed to contribute to its biological efficacy.

The mechanism of action for 1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one involves:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It potentially interacts with receptors that mediate inflammation and cancer pathways.

- DNA Interaction : The compound may form covalent bonds with DNA, leading to genotoxic effects that can induce apoptosis in cancer cells.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

Table 1: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

Anticancer Properties

The anticancer potential of 1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one has been highlighted in various studies. It has been shown to inhibit the growth of several cancer cell lines, including breast and lung cancer cells.

Case Study: Breast Cancer Cell Line (MCF-7)

A study conducted by researchers at LSU demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 25 µM.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect may be mediated through the inhibition of NF-kB signaling pathways.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-Bromo-4-(methylthio)phenyl)-2-chloropropan-1-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between appropriately substituted aromatic aldehydes and ketones, followed by halogenation. For example, bromination using elemental bromine (Br₂) in chloroform under controlled conditions (e.g., slow addition, 24-hour stirring) minimizes over-halogenation . Chlorination may involve nucleophilic substitution or Friedel-Crafts acylation. Post-synthetic purification via recrystallization (e.g., acetone evaporation) or column chromatography ensures product purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., bromine-induced deshielding, methylthio group at δ ~2.5 ppm). Coupling constants in aromatic regions confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

- IR Spectroscopy : C=O stretches (~1700 cm⁻¹) and C-Br/C-Cl vibrations (~550-650 cm⁻¹) validate functional groups.

Q. How can researchers optimize reaction yields during synthesis?

- Methodological Answer :

- Use stoichiometric control (e.g., 1:1 molar ratio of reactants) to avoid side reactions.

- Employ catalytic bases (e.g., triethylamine) to deprotonate intermediates and enhance reaction rates .

- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points.

Advanced Research Questions

Q. How do electronic effects of bromine and methylthio substituents influence the compound’s reactivity?

- Methodological Answer :

- Bromine (electron-withdrawing) reduces electron density at the ketone, making it less susceptible to nucleophilic attack but more reactive in electrophilic substitution.

- Methylthio (electron-donating via sulfur’s lone pairs) enhances resonance stabilization of the aromatic ring, directing electrophiles to specific positions. Computational studies (DFT) can map electron density distributions .

- Data Table :

| Substituent | Hammett Constant (σ) | Effect on Reactivity |

|---|---|---|

| -Br | +0.23 | Electron-withdrawing |

| -SMe | -0.04 | Electron-donating |

Q. What crystallographic challenges arise during structural refinement, and how are they resolved?

- Methodological Answer :

- Challenges : High thermal motion in methylthio groups, disorder in halogen positions, or twinning (observed in similar compounds ).

- Solutions :

- Use SHELXL for refinement with restraints/constraints for disordered atoms .

- Apply riding models for hydrogen atoms (e.g., Uiso(H) = 1.2Ueq(C)) .

- Validate with ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions .

- Data Table : Example Crystal Parameters (from )

| Parameter | Value |

|---|---|

| Space Group | Monoclinic, P2₁/c |

| a, b, c (Å) | 12.34, 7.89, 15.67 |

| β (°) | 98.3 |

| R Factor | 0.038 |

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR with DFT-predicted spectra (e.g., Gaussian, ORCA). Adjust computational parameters (solvent models, basis sets) to improve accuracy.

- X-ray Crystallography : Use definitive structural data to reconcile discrepancies (e.g., dihedral angles affecting coupling constants) .

- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility .

Synthesis and Reaction Design

Q. What strategies minimize by-product formation during halogenation?

- Methodological Answer :

- Low-Temperature Halogenation : Reduces radical side reactions (e.g., Br₂ addition at 0–5°C) .

- Protecting Groups : Temporarily block reactive sites (e.g., ketone protection via acetal formation).

- Stepwise Halogenation : Introduce bromine and chlorine sequentially to avoid steric clashes .

Q. How does the methylthio group affect crystal packing and supramolecular interactions?

- Methodological Answer :

- Intermolecular Interactions : The sulfur atom participates in C–H···S hydrogen bonds and π–π stacking , influencing crystal morphology .

- Software Analysis : Use Mercury or CrystalExplorer to map Hirshfeld surfaces and interaction energies .

Data Analysis and Validation

Q. What statistical metrics are critical for validating crystallographic data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.